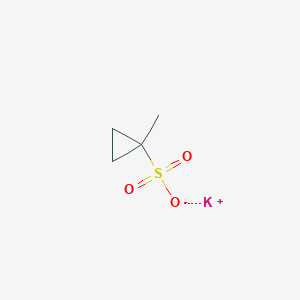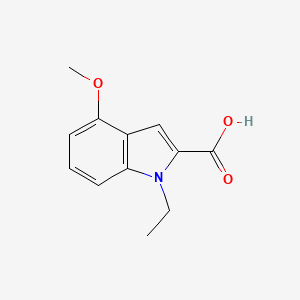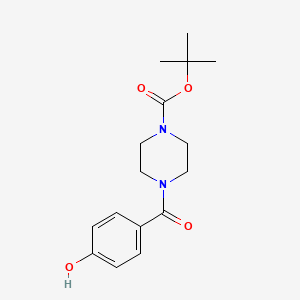
1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine” is a chemical compound with the molecular formula C13H16N4S . The molecule contains a total of 67 bonds, including 32 non-H bonds, 12 multiple bonds, 11 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), 1 tertiary amine (aromatic), and 1 Pyrrolidine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-(substituted benzyl)-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine derivatives were synthesized and evaluated against three metronidazole-resistant isolates of H. pylori . The title compounds were prepared through the reaction of 1-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl) piperazine and substituted benzyl chloride in DMF .Molecular Structure Analysis
The molecular structure of “1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of the compound is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of the compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis
While specific chemical reactions involving “1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine” are not available, similar compounds have been synthesized through reactions involving piperazinyl quinolones with 5-chloro-2-(chlorobenzylthio)-1,3,4-thiadiazoles .Physical And Chemical Properties Analysis
The compound has a molecular weight of 429.6219 g/mol . It contains a five-membered heterocyclic ring system containing a sulfur atom and two-electron donor nitrogen system .Wirkmechanismus
Target of Action
Similar compounds have been shown to inhibit theinterleukin-6 (IL-6)/JAK/STAT3 pathway . This pathway plays a crucial role in the immune response and inflammation, and its dysregulation is associated with various diseases, including cancer .
Mode of Action
It’s suggested that similar compounds caninduce apoptotic cell death in cancer cells and block the cell cycle at the sub-G1 phase . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and induce programmed cell death.
Biochemical Pathways
Similar compounds have been shown to inhibit the il-6/jak/stat3 pathway , which is involved in cell growth, survival, and differentiation. Inhibition of this pathway can lead to reduced proliferation and increased apoptosis of cancer cells .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine are not well-documented in the available literature. Therefore, it’s difficult to outline its impact on bioavailability. The compound’s molecular weight of 26036 suggests that it may have favorable absorption and distribution properties, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Similar compounds have been shown tosignificantly prevent the proliferation of tested cancer cells . In particular, certain derivatives showed promising activities, especially against HeLa cancer cells .
Eigenschaften
IUPAC Name |
3-benzyl-5-piperazin-1-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-2-4-11(5-3-1)10-12-15-13(18-16-12)17-8-6-14-7-9-17/h1-5,14H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJDHCFEYYKORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Benzyl-1,2,4-thiadiazol-5-yl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B6322653.png)

![8-Oxa-3,5,10-triazatricyclo[7.4.0.0 {2,7}]trideca- 1(13),2(7),3,5,9,11-hexaene-4,6-diol; 95%](/img/structure/B6322671.png)



![4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxypiperidine](/img/structure/B6322706.png)

![1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6322730.png)



